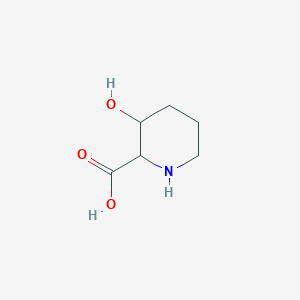

3-Hydroxypiperidine-2-carboxylic acid

Description

Chemical Identity and Significance within Piperidine (B6355638) Amino Acid Analogues

3-Hydroxypiperidine-2-carboxylic acid is classified as a non-proteinogenic α-amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genetic code for protein synthesis. jpt.com Its structure is analogous to the proteinogenic amino acid proline but with an expanded six-membered ring and an added hydroxyl group. This modification introduces specific conformational constraints and additional points for chemical interaction, distinguishing it from its five-membered ring counterpart. acs.org

The piperidine scaffold itself is a common motif in many biologically active natural products and synthetic pharmaceuticals. nih.govketonepharma.comchemicalbook.com The presence of both a hydroxyl and a carboxylic acid group on this ring system gives this compound a distinct chemical personality, influencing its solubility, reactivity, and, most importantly, its interaction with biological targets. ketonepharma.com It is considered a conformationally restricted version of a serine derivative, a feature that is highly valuable in drug design. acs.org

Table 1: Chemical Identity of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Common Name | 3-Hydroxypipecolic acid | nih.govnih.gov |

| Molecular Formula | C₆H₁₁NO₃ | nih.gov |

| Molecular Weight | 145.16 g/mol | nih.gov |

| Canonical SMILES | C1CC(C(NC1)C(=O)O)O | nih.gov |

| InChI Key | FDMYUQHVJYNDLI-UHFFFAOYSA-N | nih.gov |

Overview of Stereoisomeric Forms and Their Fundamental Importance

The structure of this compound contains two stereogenic centers at the C2 and C3 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The spatial arrangement of the hydroxyl and carboxylic acid groups relative to each other (cis or trans) and the absolute configuration (R or S) at each chiral center are fundamentally important. acs.orgsci-hub.se

The specific stereochemistry of the molecule is crucial for its biological activity. smolecule.com Different isomers can exhibit vastly different interactions with enzymes and receptors. For example, specific stereoisomers are known to be components of potent bioactive compounds, such as the anticancer drug (-)-swainsonine and the antimalarial agent febrifugine. researchgate.net The ability to synthesize specific stereoisomers is a significant focus of chemical research, often employing methods like asymmetric dihydroxylation, epoxidation, or enzyme-catalyzed kinetic reduction to achieve high stereoselectivity. acs.orgsci-hub.se This stereochemical control is essential for developing effective and specific therapeutic agents. sci-hub.se

Table 2: Stereoisomers of this compound

| Stereoisomer | CAS Number | Relationship |

|---|---|---|

| (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 | cis |

| (2R,3S)-3-hydroxypiperidine-2-carboxylic acid | Not readily available | cis |

| (2S,3S)-3-hydroxypiperidine-2-carboxylic acid | 176019-05-9 | trans |

| (2R,3R)-3-hydroxypiperidine-2-carboxylic acid | 176019-04-8 | trans |

Role as a Privileged Scaffold in Organic Synthesis and Chemical Biology

In medicinal chemistry and organic synthesis, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The 3-hydroxypiperidine (B146073) structure is considered one such scaffold. nih.gov this compound, in particular, serves as a highly valuable building block for creating more complex and diverse molecules. ketonepharma.comsmolecule.com

Its utility stems from the presence of multiple functional groups that can be selectively modified. The carboxylic acid can be converted to esters or amides, while the hydroxyl group can undergo oxidation, reduction, or other substitutions. smolecule.com This allows chemists to systematically alter the molecule's structure to explore structure-activity relationships and optimize its properties for therapeutic use. smolecule.com

Derivatives of this compound have been investigated for a range of potential applications, including as inhibitors for enzymes implicated in diseases like cancer and Alzheimer's disease, and for their potential neuroprotective, anticonvulsant, and antimicrobial properties. nih.govsmolecule.com Furthermore, its chiral nature makes it a useful ligand in asymmetric catalysis, facilitating the synthesis of other enantiomerically pure compounds, which is critical in the development of modern pharmaceuticals. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

3-hydroxypiperidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) |

InChI Key |

FDMYUQHVJYNDLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O |

Synonyms |

3-hydroxypipecolic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxypiperidine 2 Carboxylic Acid and Its Derivatives

Asymmetric Synthesis Strategies

Asymmetric synthesis is paramount for producing enantiomerically pure 3-hydroxypiperidine-2-carboxylic acid, as its biological function is intrinsically linked to its specific stereoconfiguration.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool provides a powerful and economical foundation for asymmetric synthesis, utilizing readily available, enantiopure natural compounds as starting materials. jst.go.jpnih.govmdpi.com Amino acids and carbohydrates are common precursors for synthesizing complex chiral molecules like this compound. mdpi.comresearchgate.netresearchgate.net

One prominent strategy involves the chemoenzymatic synthesis of cis-3-hydroxypipecolic acid from L-lysine. nih.gov This method employs a dual-enzyme cascade in a microbial host like Escherichia coli. The process begins with the conversion of L-lysine to L-pipecolic acid by lysine (B10760008) cyclodeaminase (SpLCD), followed by stereoselective hydroxylation at the C-3 position by a Fe(II)/α-ketoglutarate-dependent oxygenase (GetF). nih.gov Optimization of this whole-cell catalysis has led to significant yields of cis-3-hydroxypipecolic acid. nih.gov

Similarly, D-glucose has been used as a starting material for the stereoselective synthesis of (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. exlibrisgroup.com This multi-step synthesis highlights the utility of carbohydrates in establishing the required stereocenters of the piperidine (B6355638) ring. exlibrisgroup.com

| Precursor | Target Compound | Key Transformation | Reference |

| L-Lysine | cis-3-Hydroxypipecolic acid | Dual-enzyme cascade (Lysine cyclodeaminase & oxygenase) | nih.gov |

| D-Glucose | (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid | Multi-step synthesis including Wittig olefination and intramolecular reductive cyclization | exlibrisgroup.com |

| Pipecolic acid | 3-Hydroxypipecolic acid | Enzymatic hydroxylation | nih.gov |

Catalytic Asymmetric Synthesis (e.g., Hydrolytic Kinetic Resolution)

Catalytic asymmetric methods offer an efficient route to chiral piperidines by creating stereocenters with the help of a chiral catalyst. A key example is the Sharpless asymmetric dihydroxylation, which introduces vicinal diols across a double bond with high enantioselectivity. wikipedia.orgnih.govencyclopedia.pub This reaction typically uses osmium tetroxide and a chiral quinine (B1679958) ligand (e.g., derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ)) to dictate the stereochemical outcome. wikipedia.org This method has been successfully applied to the synthesis of both enantiomers of trans-3-hydroxypipecolic acid from an unsaturated precursor.

Kinetic resolution is another powerful catalytic strategy. In a dynamic kinetic resolution (DKR), a racemic mixture is converted into a single enantiomer in theoretically 100% yield. This is achieved by combining a selective resolution step with in situ racemization of the slower-reacting enantiomer. Tandem metal-enzyme DKR protocols have been developed for related β-hydroxy acids, using an enzyme for irreversible esterification and a metal catalyst for racemization, achieving high yields and enantioselectivity. rsc.org A similar principle, hydrolytic kinetic resolution, uses enzymes like lipases or acylases to selectively hydrolyze an ester or amide derivative of one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. acs.org

| Method | Catalyst/Enzyme | Transformation | Key Feature | Reference |

| Asymmetric Dihydroxylation | OsO₄ / Chiral Quinine Ligand | Alkene to vicinal diol | High enantioselectivity controlled by ligand choice | wikipedia.org, nih.gov |

| Dynamic Kinetic Resolution | Metal Catalyst + Enzyme (e.g., Lipase) | Racemic acid to single enantiomer ester | Combines enzymatic resolution with in situ racemization | rsc.org |

| Hydrolytic Kinetic Resolution | Acylase | Racemic N-acetyl-allylglycine to one enantiomer | Industrially scalable enzymatic resolution | acs.org |

Diastereoselective Transformations and Control of Stereochemistry

Once a chiral center is established, subsequent reactions must proceed with high diastereoselectivity to control the relative stereochemistry of new chiral centers. For the synthesis of this compound derivatives, controlling the cis or trans relationship between the C2-carboxyl and C3-hydroxyl groups is crucial.

One effective method involves the hydroxy-directed reduction of 1,2-dehydropiperidines. Using a specific reducing agent, such as an "ate" complex of DIBAL-H and n-BuLi, the existing hydroxyl group directs the delivery of the hydride, affording functionalized trans-2,6-disubstituted piperidines with high selectivity. nih.gov Another approach is the diastereoselective reduction of a 4-oxo-pipecolic acid derivative, which allows for the creation of both cis- and trans-6-(hydroxymethyl)pipecolic acids. researchgate.net Such transformations are vital for accessing specific diastereomers that may have distinct biological activities. researchgate.net

| Precursor Type | Reagent/Method | Product Stereochemistry | Key Feature | Reference |

| 1,2-Dehydropiperidine | DIBAL-H / n-BuLi "ate" complex | trans-2,6-disubstituted piperidine | Hydroxy-directed reduction | nih.gov |

| 4-Oxo-pipecolic acid derivative | Diastereoselective reduction | cis or trans isomers | Access to different diastereomers from a common intermediate | researchgate.net |

| Amino acetals | Reductive cyclization | Diastereoselective piperidines | Stereochemistry controlled by initial nitro-Mannich reaction | nih.gov |

Biocatalytic Routes and Enzymatic Resolutions

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions with exceptional stereo- and regioselectivity. mdpi.com Ketoreductases (KREDs) are particularly valuable for synthesizing chiral hydroxyl groups. The asymmetric reduction of N-Boc-3-piperidone using a KRED, often from sources like Candida glabrata, produces (S)-N-Boc-3-hydroxypiperidine with excellent conversion and optical purity (>99%). mdpi.commdpi.comresearchgate.net These reactions require a cofactor like NADPH, which is typically regenerated in situ using a coupled enzyme system, such as glucose dehydrogenase (GDH). mdpi.commdpi.com Co-expressing both the KRED and GDH within the same host cell streamlines the process and improves efficiency. mdpi.comresearchgate.net

Enzymatic resolution provides another avenue. For instance, all four diastereoisomers of 4-hydroxypipecolic acid have been prepared using a chemoenzymatic approach that begins with the resolution of racemic N-acetyl-allylglycine by an acylase. acs.org This is followed by a chemical cyclization and a second, enzyme-catalyzed hydrolysis to differentiate the resulting diastereomeric mixture, demonstrating the power of combining chemical and enzymatic steps. acs.org

| Enzyme Type | Substrate | Product | Key Finding | Reference |

| Ketoreductase (KRED) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% conversion and optical purity with cofactor regeneration | mdpi.com, mdpi.com, researchgate.net |

| Lysine cyclodeaminase & Oxygenase | L-Lysine | cis-3-Hydroxypipecolic acid | Whole-cell biocatalysis yields up to 3.63 g/L | nih.gov |

| Acylase / Hydrolase | N-Acetyl-(R,S)-allylglycine | Enantiopure 4-hydroxypipecolic acid diastereomers | Chemoenzymatic sequence involving two distinct enzymatic steps | acs.org |

Ring Construction and Cyclization Reactions

The formation of the piperidine ring itself is a critical step in the synthesis. Intramolecular reactions are often employed to ensure high efficiency and stereochemical control.

Intramolecular Reductive Cyclization Protocols

Intramolecular reductive cyclization is a powerful strategy for constructing the piperidine skeleton from a linear precursor. This method typically involves an open-chain molecule containing both an amine or amine precursor (like an azide (B81097) or nitro group) and a carbonyl group or its equivalent. The cyclization is triggered by the reduction of one functional group, which then reacts intramolecularly with the other.

A stereoselective synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid was achieved using an intramolecular reductive cyclization of a conjugated keto-azide intermediate as the key ring-forming step. exlibrisgroup.comsci-hub.mk The linear precursor, derived from D-glucose, undergoes reduction of the azide to an amine, which spontaneously cyclizes onto the ketone via reductive amination to form the 2,3,6-trisubstituted piperidine ring. exlibrisgroup.com

Palladium-catalyzed reductive cyclization of amino acetals, formed via a diastereoselective nitro-Mannich reaction, is another effective method. nih.gov The stereochemistry established in the initial acyclic bond formation is transferred to the final piperidine product during the ring closure. nih.gov Rhodium-catalyzed intramolecular cyclizations have also emerged as a valuable tool for constructing N-heterocycles, including piperidine frameworks, from various unsaturated precursors. nih.govyale.edunih.gov

| Precursor | Catalyst/Reagent | Key Feature | Reference |

| Conjugated keto-azide | Reducing agent (e.g., H₂, Pd/C) | Forms the piperidine ring from a linear precursor derived from D-glucose | exlibrisgroup.com, sci-hub.mk |

| Amino acetals | Pd catalyst | Diastereoselective cyclization; stereochemistry set by initial nitro-Mannich reaction | nih.gov |

| Ynamides with propargyl esters | Rh(III) catalyst | Intramolecular cyclization to form dihydropyrroles, precursors to piperidines | nih.gov |

Aza-Annulation and Related Cycloaddition Chemistry

Aza-annulation and other cycloaddition reactions represent powerful tools for the construction of the piperidine ring system, often allowing for the rapid assembly of complex polycyclic structures. These methods typically involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential process.

One prominent strategy is the aza-[3+3] annulation, which can involve the condensation of a three-carbon synthon with a three-atom nitrogen-containing fragment. For instance, a formal [3+3] cycloaddition between vinylogous amides and α,β-unsaturated iminium salts provides a convergent route to piperidine heterocycles. This process can proceed through a tandem Knoevenagel condensation followed by a 6π-electron electrocyclic ring-closure of a 1-azatriene intermediate. The use of α,β-unsaturated iminium salts often ensures high regioselectivity.

Another powerful approach is the [4+2] cycloaddition, or Diels-Alder reaction, and its aza-variants. libretexts.org These reactions are highly valuable for creating six-membered rings with good stereocontrol. libretexts.org For example, the reaction of a diene with an imine (the dienophile) can construct the piperidine core. The reactivity in these reactions is often tuned by the electronic properties of the reactants, typically requiring an electron-rich diene and an electron-poor dienophile, or vice versa. libretexts.org Gold-catalyzed annulation procedures have also been developed, allowing the direct assembly of piperidines from starting materials like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

More recently, the generation and trapping of strained intermediates like 3,4-piperidynes have emerged as a novel strategy for synthesizing annulated piperidines. The 3,4-piperidyne, generated from a silyl (B83357) triflate precursor, can undergo various cycloaddition reactions with trapping agents to form functionalized heterocyclic scaffolds. nih.gov The regioselectivity of these trapping reactions is influenced by the electronic distortion of the piperidyne intermediate. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| Aza-Robinson Annulation | Cyclic imides, Vinyl ketones | 1. NaOEt (cat.) 2. TfOH | Fused bicyclic amides | nih.gov |

| [4+2] Oxidative Annulation | Alkyl amides, Dienes | Palladium catalyst | 2-Substituted piperidine-4-carboxylic acids | nih.gov |

| Gold-Catalyzed Annulation | N-Allenamides, Alkene-tethered oxime ethers | Gold catalyst | Substituted piperidines | ajchem-a.com |

| 3,4-Piperidyne Cycloaddition | Silyl triflate precursor, Trapping agent (e.g., nitrone) | CsF | Annulated piperidines | nih.gov |

Ring Expansion Methodologies

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of piperidine derivatives from smaller, more readily available heterocyclic precursors, such as pyrrolidines or aziridines. These methods often allow for the transfer of existing stereochemistry from the starting material to the final piperidine product.

A notable example is the ring expansion of prolinol derivatives. This approach can be used to synthesize 2-substituted-3-hydroxypiperidines. A key sequence involves the one-pot reduction of an alkyl proline ester followed by a Grignard addition to form the prolinol, which is then subjected to a ring expansion protocol to yield the desired piperidine. thieme-connect.de This strategy has been successfully applied to the enantioselective synthesis of 2-phenylpiperidin-3-ol derivatives and, subsequently, 3-hydroxypipecolic acids. thieme-connect.de

Another strategy involves the ring expansion of aziridinium (B1262131) ions. Bicyclic azetidiniums can be transformed into larger rings, including piperidines, through reactions with nucleophiles. researchgate.net Similarly, chiral aziridines can serve as precursors. A divergent synthesis of cis-2,6-disubstituted piperidines has been achieved from a chiral hydroxymethylaziridine, which undergoes a series of transformations including oxidation, olefination, and subsequent one-pot reductive ring-opening and intramolecular reductive amination. rsc.org

The ring expansion of epoxy esters via a Ritter-type reaction with acetonitrile (B52724) is another viable route. While this has been explored for the synthesis of oxazoline-5-carboxylic esters as masked amino alcohols, the principle can be extended to the synthesis of nitrogen heterocycles. ru.nl

| Starting Material | Key Transformation | Product | Ref |

| Alkyl proline esters | One-pot reduction/Grignard addition, then ring expansion of the resulting prolinol | 2-Phenylpiperidin-3-ol derivatives | thieme-connect.de |

| Chiral (2S)-hydroxymethylaziridine | Oxidation, Wittig olefination, Grignard reaction, one-pot reductive ring-opening and cyclization | cis-2,6-Disubstituted piperidines | rsc.org |

| N-tert-butyloxycarbonyl-cis-epoxide | Intramolecular epoxide opening followed by ring expansion | N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine | capes.gov.br |

| Bicyclic azetidiniums | Nucleophile-induced ring expansion | Piperidines, Azepanes | researchgate.net |

Functional Group Interconversions and Derivatization

Once the core this compound scaffold is synthesized, a variety of functional group interconversions and derivatizations can be performed to generate a diverse range of analogues. These transformations often need to be highly selective to avoid undesired reactions at other functional sites within the molecule.

Stereoselective Hydroxylation Procedures

The introduction of the hydroxyl group at the C3 position with high stereocontrol is a critical aspect of synthesizing these molecules. While direct hydroxylation can be challenging, a common and effective strategy is the stereoselective reduction of a ketone precursor, namely a 3-piperidone derivative.

The asymmetric reduction of N-protected-3-piperidones is a well-established method. This can be achieved using biocatalysis, employing ketoreductases (KREDs) that exhibit high enantioselectivity. For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine can be accomplished by the asymmetric reduction of N-Boc-3-piperidone. mdpi.com To regenerate the necessary NADPH cofactor for the ketoreductase, a coupled enzyme system, often with glucose dehydrogenase (GDH), is used. mdpi.com This chemo-enzymatic approach offers high yields and excellent enantiomeric excess under mild reaction conditions.

Chemical methods for stereoselective reduction are also prevalent. Rhodium-catalyzed asymmetric reductive Heck reactions of pyridine (B92270) derivatives can lead to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. nih.govacs.org

Regioselective Carboxylation and Esterification Reactions

The carboxylic acid moiety at the C2 position is a key functional handle for further derivatization. Its introduction and modification must be carefully controlled. In many synthetic routes, the carboxyl group is introduced early in the synthesis, often derived from an amino acid starting material like proline, and carried through the synthetic sequence. researchgate.net

Esterification of the carboxylic acid is a common transformation, often performed for protection or to modify the compound's properties. Standard esterification conditions, such as reaction with an alcohol under acidic catalysis, can be employed. However, for sensitive substrates, milder methods are preferred.

Regioselective carboxylation of a pre-formed 3-hydroxypiperidine (B146073) ring is less common but can be envisioned through methods such as directed ortho-metalation (DoM) on a suitably protected piperidine, followed by quenching with carbon dioxide. However, controlling the regioselectivity between C2 and other positions can be challenging.

Amidation and Peptide Coupling Applications

The presence of both a carboxylic acid at C2 and a secondary amine within the piperidine ring makes this compound a valuable building block for peptide synthesis and the creation of peptidomimetics. researchgate.net The formation of an amide bond at either the C2-carboxyl group or the ring nitrogen allows for its incorporation into peptide chains or derivatization with various amines or carboxylic acids.

Standard peptide coupling reagents are employed for the amidation of the C2-carboxylic acid. These include carbodiimides like DCC and DIC, often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com More advanced phosphonium (B103445) (e.g., PyBOP, BOP) and aminium/uronium (e.g., HBTU, HATU) reagents are also highly effective, especially for sterically hindered couplings. sigmaaldrich.combachem.com The choice of coupling reagent and conditions is crucial to ensure high yields and maintain the stereochemical integrity of the chiral centers.

Amidation can also be achieved using a triphenylphosphine-iodine system, where the outcome is highly dependent on the sequence of reagent addition. rsc.org

| Coupling Reagent | Description | Application Notes | Ref |

| DCC/HOBt | Dicyclohexylcarbodiimide with 1-hydroxybenzotriazole. | Classic and cost-effective. Dicyclohexylurea byproduct is insoluble, making it suitable for solution-phase synthesis. | peptide.com |

| DIC/HOBt | Diisopropylcarbodiimide with HOBt. | Byproduct is soluble, making it suitable for solid-phase peptide synthesis (SPPS). | peptide.com |

| BOP, PyBOP | Phosphonium-based reagents. | Generate OBt active esters. Give clean reactions and are ideal for in situ activation without causing guanidinylation. | sigmaaldrich.com |

| HBTU, HATU | Aminium/Uronium-based reagents. | Highly efficient, especially for difficult couplings. HATU is particularly effective for hindered couplings. May cause guanidinylation side reactions. | sigmaaldrich.combachem.com |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Causes very little racemization, useful for easily epimerized amino acids and peptide cyclization. | peptide.com |

| PPh3/I2 | Triphenylphosphine (B44618)/Iodine | Mediates amidation; reaction outcome is dependent on the order of reagent addition. | rsc.org |

Selective Reductions and Oxidations at Ring Positions

The piperidine ring and its substituents can be further modified through selective reduction and oxidation reactions. The hydrogenation of a pyridine precursor is a fundamental method to obtain the piperidine scaffold. For example, 3-hydroxypyridine (B118123) can be reduced to 3-hydroxypiperidine using catalysts like Raney nickel or platinum oxide under high pressure. google.com The conditions can be tuned to be compatible with other functional groups; for instance, using triethylamine (B128534) as an additive can help retain the hydroxyl group during reduction. nih.gov

The hydroxyl group at C3 can itself be a site for oxidation. For instance, 3-hydroxypiperidine can be oxidized to 2-pyrrolidinone (B116388) using reagents like iodosylbenzene, a transformation that involves ring contraction. sigmaaldrich.comchemicalbook.com

The reduction of the carboxylic acid at C2 to a hydroxymethyl group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). harvard.edu More selective reagents, such as borane (B79455) complexes (e.g., BH3·THF), can reduce carboxylic acids in the presence of other functional groups like esters. harvard.edu This transformation provides access to 3-hydroxypiperidin-2-yl-methanols, which are also valuable synthetic intermediates.

Development and Application of Novel Reagents and Catalysts

The synthesis of structurally complex and stereochemically defined molecules such as this compound and its derivatives has been significantly advanced by the development of novel reagents and catalysts. These innovations are pivotal in achieving high levels of stereocontrol, efficiency, and sustainability, moving beyond classical synthetic routes. This section details the application of cutting-edge catalytic systems, including transition metal and enzymatic catalysts, which have enabled the construction of the hydroxypiperidine scaffold with remarkable precision.

A significant breakthrough in this area is the use of palladium catalysis for the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides, which are closely related derivatives. nih.gov This method involves the skeletal remodeling of bridged δ-valerolactam-γ-lactones through a catalytic, site-selective deconstructive aminolysis with primary and secondary amines. nih.govsmolecule.com The reaction proceeds via an exclusive acyl C–O bond cleavage under palladium catalysis, a novel approach for activating the acyl C–O bonds of γ-lactones. nih.gov The optimal catalyst system for this transformation was identified as a combination of palladium trifluoroacetate (B77799) (Pd(TFA)₂) and triphenylphosphine (PPh₃). nih.gov The absence of either the palladium catalyst or the phosphine (B1218219) ligand results in no reaction, confirming the essential role of the catalytic system. nih.gov

| Catalyst | Ligand | Solvent | Yield of 7a (%) | Reference |

|---|---|---|---|---|

| Pd(TFA)₂ | PPh₃ | 2-MeTHF | High | nih.gov |

| None | PPh₃ | 2-MeTHF | 0 | nih.gov |

| Pd(TFA)₂ | None | 2-MeTHF | 0 | nih.gov |

| Pd(TFA)₂ (1 mol%) | PPh₃ | 2-MeTHF | Decreased | nih.gov |

| Pd(TFA)₂ (5 mol%) | PPh₃ | 2-MeTHF | Marginal Increase | nih.gov |

In a related development, rhodium-catalyzed asymmetric synthesis has emerged as a powerful tool for producing enantioenriched 3-substituted piperidines. snnu.edu.cn This method utilizes a cross-coupling approach between pyridine and sp²-hybridized boronic acids. snnu.edu.cn The key step is a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate, which yields 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn A subsequent reduction step provides access to a wide array of enantioenriched 3-piperidines. snnu.edu.cn

Chemo-enzymatic strategies have also been at the forefront of innovation, offering environmentally benign and highly selective synthetic routes. The asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, a crucial intermediate for the anticancer drug ibrutinib, has been efficiently achieved using a ketoreductase coupled with a glucose dehydrogenase. mdpi.com In one approach, recombinant E. coli strains were engineered to co-express both the ketoreductase (KRED) from Candida glabrata and glucose dehydrogenase (GDH) from Bacillus sp. within the same cell. mdpi.com This co-expression system streamlines the process and improves efficiency by ensuring the regeneration of the NADPH cofactor in close proximity to where it is consumed. mdpi.com The catalytic efficiency was found to be dependent on the activity ratio of the two enzymes. mdpi.com Optimization of reaction conditions, such as pH and temperature, led to a conversion rate and optical purity of over 99%. mdpi.com

| Catalyst System | Substrate | Cofactor | Key Finding | Reference |

|---|---|---|---|---|

| Co-expressed Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | NADP⁺ | Conversion and optical purity >99% | mdpi.com |

| Cell-free extract | N-Boc-3-piperidone | NADP⁺ | Proved to be a better catalyst than whole cells | mdpi.com |

Furthermore, a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method employs a one-pot cascade reaction involving an amine oxidase and an ene imine reductase. nih.gov

In addition to novel catalysts, the use of specific reagents plays a critical role. For instance, in the synthesis of (S)-N-Boc-3-hydroxypiperidine, the racemic 3-hydroxypiperidine, obtained from the hydrogenation of 3-hydroxypyridine over a rhodium on carbon catalyst, is resolved using D-pyroglutamic acid as a resolving agent. google.com This step allows for the separation of the desired (S)-enantiomer as a D-pyroglutamate salt, which is then protected to yield the final product. google.com

The development of these novel reagents and catalysts underscores a significant shift towards more sophisticated and sustainable synthetic strategies. By leveraging the unique reactivity of transition metal catalysts and the high selectivity of biocatalysts, chemists can now access complex chiral piperidine structures like this compound and its derivatives with greater control and efficiency.

Stereochemical Characterization and Conformational Analysis

Determination of Absolute and Relative Stereochemistry

The absolute configuration of the stereocenters in 3-hydroxypiperidine-2-carboxylic acid is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R or S configuration to each chiral center. The relative stereochemistry, which describes the orientation of the substituents relative to each other, is denoted as either cis or trans. In the cis isomers, the hydroxyl and carboxylic acid groups are on the same face of the piperidine (B6355638) ring, while in the trans isomers, they are on opposite faces.

The determination of this stereochemistry is non-trivial and relies on a combination of synthetic strategies and advanced analytical techniques. Chiral-at-metal catalysts in asymmetric synthesis can be employed to selectively produce specific stereoisomers. The stereochemical outcome of such syntheses is often confirmed through comparison with known standards or by using spectroscopic and crystallographic methods.

Conformational Preferences of the Six-Membered Piperidine Ring

The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. However, the presence of substituents, particularly on adjacent carbons as in this compound, introduces complex conformational preferences. The chair conformation can exist in two forms that are in equilibrium, with the substituents occupying either axial or equatorial positions.

The relative stability of these conformers is dictated by a balance of steric and stereoelectronic effects. For a substituted piperidine, there is generally a preference for bulky substituents to occupy the equatorial position to avoid 1,3-diaxial interactions. However, in the case of this compound, intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxylic acid groups, can significantly influence the conformational equilibrium. For instance, a conformation that allows for a stabilizing intramolecular hydrogen bond may be favored, even if it results in a substituent occupying a sterically less favorable axial position.

Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR, X-ray Crystallography)

The definitive assignment of both relative and absolute stereochemistry, as well as the detailed conformational analysis of this compound, relies heavily on sophisticated spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR are invaluable.

¹H NMR: The coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the J-value between the protons on C2 and C3 can help determine their relative orientation. A larger coupling constant is typically observed for protons in a trans-diaxial arrangement, while smaller coupling constants are indicative of cis or equatorial-axial relationships.

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their stereochemical environment. For example, carbons bearing axial substituents are often shielded and appear at a higher field (lower ppm) compared to those with equatorial substituents, a phenomenon known as the γ-gauche effect.

X-ray Crystallography provides the most unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of each atom. This technique can definitively establish the absolute and relative stereochemistry, as well as provide precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystalline state.

Interactive Data Table: Representative NMR Data for a Substituted Piperidine Ring

Below is a table with representative ¹H and ¹³C NMR data for a related N-Boc protected 3-hydroxypiperidine (B146073) derivative. This data illustrates the typical chemical shifts and coupling constants that are analyzed to determine stereochemistry and conformation.

| Proton | ¹H Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Carbon | ¹³C Chemical Shift (ppm) |

| H-2 | 3.90 | d | 3.0 | C-2 | 58.5 |

| H-3 | 3.75 | m | - | C-3 | 67.2 |

| H-4eq | 1.95 | m | - | C-4 | 33.1 |

| H-4ax | 1.50 | m | - | C-5 | 24.8 |

| H-5eq | 1.80 | m | - | C-6 | 45.3 |

| H-5ax | 1.65 | m | - | C=O (Boc) | 154.8 |

| H-6eq | 3.85 | m | - | C(CH₃)₃ | 80.1 |

| H-6ax | 2.90 | m | - | C(CH₃)₃ | 28.4 |

Note: This data is representative of an N-Boc-3-hydroxypiperidine and is intended for illustrative purposes. Actual values for this compound may vary.

Influence of Substituents and Protecting Groups on Ring Conformation

The conformational landscape of the piperidine ring in this compound is significantly influenced by the nature of any substituents, particularly protecting groups on the nitrogen atom. The introduction of a bulky protecting group, such as the tert-butyloxycarbonyl (Boc) group, can have profound effects on the ring's conformational equilibrium.

The Boc group, due to its large size, has a strong preference for the equatorial position to minimize steric hindrance. This preference can, in turn, influence the preferred orientation of the other substituents on the ring. For example, if the nitrogen is part of a rigid ring system or if there are other steric constraints, the ring may be forced into a conformation that is less stable in the absence of the protecting group.

Furthermore, the electronic properties of the protecting group can also play a role. An electron-withdrawing protecting group can alter the electron density at the nitrogen atom, which can have subtle effects on the bond lengths and angles within the ring, thereby influencing the conformational preferences. The choice of protecting group is therefore a critical consideration in the synthesis and manipulation of this compound and its derivatives, as it can be used to control the stereochemical outcome of reactions by influencing the predominant conformation of the molecule.

Stereoelectronic Effects in 3-Hydroxypiperidine Systems

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the structure and reactivity of 3-hydroxypiperidine systems. These effects are often subtle but can have a significant impact on conformational preferences and chemical behavior.

One of the most important stereoelectronic effects in this system is the anomeric effect . This effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a saturated six-membered ring to prefer an axial orientation, despite the potential for increased steric hindrance. In the context of this compound, an anomeric-type interaction can occur between the lone pair of electrons on the nitrogen atom and the antibonding orbital (σ*) of the C-O bond of the hydroxyl group or the C-C bond of the carboxylic acid group. This interaction is stabilizing and is maximized when the interacting orbitals are anti-periplanar, which often corresponds to an axial orientation of the substituent.

Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is a powerful stereoelectronic interaction that can lock the molecule into a specific conformation. The strength of this hydrogen bond will depend on the relative stereochemistry of the two groups and the solvent environment.

Applications As a Key Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Natural Products (e.g., Alkaloids, Iminosugars)

The β-hydroxypiperidine substructure is a privileged motif found in a wide array of natural products, particularly alkaloids and iminosugars. nih.gov Consequently, 3-hydroxypiperidine-2-carboxylic acid and its derivatives serve as critical starting materials for the stereocontrolled synthesis of these complex molecules.

The 3-hydroxy-2-piperidinone topology, readily accessible from this compound, is a core component of several natural alkaloids and other bioactive compounds. nih.gov For instance, this scaffold is present in the natural alkaloid (+)-awajanomycin. nih.gov Furthermore, the broader β-hydroxypiperidine framework constitutes the essential core of numerous piperidine (B6355638) alkaloids, including deoxocassine, spectaline, and azimic acid. nih.gov Synthetic strategies often utilize chiral 2-piperidone (B129406) building blocks, derived from related intermediates, to construct these natural products. nih.gov The versatility of these building blocks has been demonstrated in the total synthesis of several 3-piperidinol alkaloids, such as (+)-prosafrinine, (-)-iso-6-cassine, and (-)-prosophylline. nih.gov

In the field of carbohydrate chemistry, polyhydroxylated piperidines, also known as iminosugars, are of significant interest because they can act as mimics of their corresponding pyranose analogs, leading to the inhibition of glycosidase enzymes. researchgate.netnih.gov this compound derivatives are key precursors for these molecules. For example, a trihydroxypipecolic acid analogue, (3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid, has been efficiently synthesized from D-ribose. researchgate.net The synthesis of various homochiral polyhydroxylated piperidines from carbohydrate lactones provides access to a range of branched iminosugars, which are valuable for studying enzyme interactions. researchgate.net One such synthesized iminosugar was identified as a specific inhibitor of α-D-glucosidase. researchgate.net

Table 1: Examples of Natural Products Synthesized from or Containing the Hydroxypiperidine Scaffold

| Natural Product Class | Specific Example(s) | Significance/Application | Source(s) |

| Alkaloids | Deoxocassine, Spectaline, Azimic Acid | Core piperidine alkaloid structures. | nih.gov |

| Alkaloids | (+)-Awajanomycin | Contains the 3-hydroxy-2-piperidinone topology. | nih.gov |

| Alkaloids | (+)-Prosafrinine, (-)-Iso-6-cassine, (-)-Prosophylline | Synthesized using 2-piperidone chiral building blocks. | nih.gov |

| Iminosugars | (3R,4R,5R)-3,4,5-trihydroxypiperidine-3-carboxylic acid | A trihydroxypipecolic acid analogue. | researchgate.net |

| Iminosugars | (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol | A specific inhibitor of α-D-glucosidase. | researchgate.net |

| Iminosugars | Polyhydroxylated Piperidines | Act as glycosidase inhibitors. | researchgate.netnih.gov |

Design and Synthesis of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. mdpi.com A key strategy in their design is the introduction of conformational constraints to lock the molecule into a specific, biologically active conformation. mdpi.comnih.gov

The rigid ring structure of this compound makes it an excellent scaffold for creating conformationally constrained peptidomimetics. researchgate.net By incorporating this cyclic amino acid into a peptide sequence, the rotational freedom of the peptide backbone is significantly reduced. This pre-organization can enhance binding affinity to biological targets. mdpi.com

Research has demonstrated the successful synthesis of polyhydroxylated piperidine and pyrrolidine (B122466) peptidomimetics through one-pot multicomponent reactions. researchgate.net These strategies allow for the rapid generation of diverse peptide-like molecules built upon the piperidine core. The design of such peptidomimetics is a major focus in medicinal chemistry for developing new therapeutic agents. mdpi.com For example, constrained peptidomimetics containing similar cyclic scaffolds have been developed as potent inhibitors of protozoal cysteine proteases, such as falcipain-2 from the malaria parasite Plasmodium falciparum. nih.gov

Utility in the Elaboration of Diverse Non-Proteinogenic Amino Acid Analogues

Non-proteinogenic amino acids (npAAs) are amino acids that are not among the 22 naturally encoded in the genome for protein synthesis. wikipedia.org These compounds are of immense interest in medicinal chemistry and chemical biology as they can be incorporated into peptides to create novel functions and enhanced therapeutic properties. frontiersin.orgnih.gov

This compound is itself a non-proteinogenic cyclic α-amino acid. vulcanchem.com Its true utility, however, lies in its role as a versatile template for the synthesis of a wide range of more complex npAA analogues. The presence of both a hydroxyl and a carboxylic acid group on a stereochemically defined ring allows for selective chemical modifications, leading to a diverse library of new amino acid structures.

The incorporation of such npAAs into peptides is a proven strategy for improving their pharmacological profiles. nih.gov For instance, replacing natural amino acids like lysine (B10760008) with a cyclic npAA such as 4-aminopiperidine-4-carboxylic acid (a close structural relative) in antimicrobial peptides has been shown to significantly enhance their resistance to degradation by digestive enzymes while maintaining their antimicrobial activity. nih.gov This highlights the potential of using piperidine-based amino acids to develop more robust peptide-based drugs. nih.gov The surge in interest in synthesizing npAAs is driven by their potential to enhance the effectiveness of existing bioactive molecules and to generate novel functions. frontiersin.org

Integration into Scaffolds for Structure-Activity Relationship Studies (SAR) in Chemical Biology

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com These studies involve the systematic modification of a lead compound and the evaluation of the resulting analogues' activity to build a comprehensive understanding of the pharmacophore. rsc.org

This compound is an ideal scaffold for SAR studies. smolecule.com Its conformationally rigid piperidine ring provides a stable platform, ensuring that changes in activity can be more directly attributed to the specific structural modifications made, rather than to broad conformational shifts. vulcanchem.com The compound’s hydroxyl and carboxylic acid groups serve as convenient handles for chemical elaboration, allowing chemists to systematically vary substituents to probe interactions with a biological target. smolecule.com

The synthesis of libraries of derivatives based on this scaffold is crucial for gathering detailed SAR data. researchgate.net This is particularly relevant for developing inhibitors of specific enzyme classes, such as glycosidases, where subtle changes in the orientation of hydroxyl groups can lead to dramatic differences in inhibitory potency and selectivity. researchgate.net By integrating the this compound core into various molecular designs, researchers can optimize biological activity and selectivity, a critical step in the drug discovery and development process. smolecule.commdpi.com

Table 2: Conceptual Outline for SAR Studies Using the this compound Scaffold

| Modification Site | Type of Modification | Potential Information Gained from SAR |

| C3-Hydroxyl Group | Inversion of stereochemistry (e.g., cis to trans) | Probes the importance of hydrogen bond donor/acceptor orientation for target binding. |

| Alkylation/Acylation (e.g., -OH to -OR, -OCOR) | Investigates the effect of steric bulk and electronics in the C3 pocket of the binding site. | |

| Removal of the hydroxyl group | Determines if the hydroxyl group is essential for activity (a key pharmacophoric feature). | |

| C2-Carboxylic Acid Group | Esterification/Amidation | Modifies charge and polarity to influence cell permeability and interactions with the target. |

| Reduction to an alcohol | Assesses the necessity of the acidic group for binding or function. | |

| Piperidine Nitrogen (N1) | Alkylation/Arylation | Explores additional binding pockets and modifies the overall lipophilicity of the molecule. |

| Acylation/Sulfonylation | Introduces different hydrogen bonding capabilities and steric profiles. | |

| Piperidine Ring | Introduction of further substituents | Probes for additional interactions with the biological target and refines the scaffold's shape. |

| Ring size variation (e.g., pyrrolidine) | Evaluates the impact of ring conformation and size on optimal fit within the target's active site. |

Computational and Theoretical Investigations of 3 Hydroxypiperidine 2 Carboxylic Acid

Molecular Modeling and Conformational Landscape Analysis

The biological activity and chemical reactivity of 3-hydroxypiperidine-2-carboxylic acid are intrinsically linked to its three-dimensional structure. Molecular modeling techniques are employed to explore the conformational landscape of this molecule, identifying the most stable arrangements of its atoms in space.

The piperidine (B6355638) ring, a six-membered heterocycle, can adopt several conformations, with the "chair" form being the most stable for unsubstituted piperidine. However, the presence of hydroxyl and carboxylic acid substituents at the 2 and 3 positions introduces steric and electronic interactions that influence the preferred conformation. In addition to the chair, "boat" and "twist-boat" conformations are also considered.

Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are utilized to perform a conformational search. These methods calculate the potential energy of different conformers, allowing for the identification of low-energy structures. For instance, a study on the closely related nipecotic acid (piperidine-3-carboxylic acid) revealed a preference for a chair conformation with the carboxyl group in an equatorial position to minimize steric hindrance. researchgate.net A similar preference would be anticipated for this compound, though the orientation of the hydroxyl group (axial vs. equatorial) and the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, or with the ring nitrogen, would significantly impact the relative energies of the possible chair conformers.

The relative energies of the different stereoisomers (e.g., cis and trans) and their respective conformers are of particular interest. The cis isomer has both the hydroxyl and carboxylic acid groups on the same side of the ring, while the trans isomer has them on opposite sides. Each of these will have a unique set of stable conformers.

Table 1: Illustrative Relative Energies of this compound Conformers

| Stereoisomer | Conformation | Substituent Orientations (2-COOH, 3-OH) | Relative Energy (kcal/mol) |

| cis | Chair 1 | Equatorial, Axial | 0.00 (Reference) |

| cis | Chair 2 | Axial, Equatorial | 1.5 - 3.0 |

| cis | Twist-Boat | - | > 5.0 |

| trans | Chair 1 | Equatorial, Equatorial | 0.2 - 1.0 |

| trans | Chair 2 | Axial, Axial | > 4.0 |

| trans | Twist-Boat | - | > 6.0 |

Note: The data in this table is illustrative and represents the type of information that would be generated from a detailed conformational analysis. The exact values would be determined by the level of theory used in the calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. These calculations can predict a range of molecular properties that are crucial for understanding its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For a molecule like this compound, the HOMO is likely to be localized on the nitrogen or the oxygen of the hydroxyl group, which are the most electron-rich centers. The LUMO is expected to be centered on the carboxylic acid group, particularly the carbonyl carbon, which is electrophilic.

Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, and a positive potential near the acidic proton of the carboxylic acid and the amine proton.

Reactivity descriptors, such as Fukui functions, can also be calculated to predict the most likely sites for nucleophilic and electrophilic attack. These descriptors provide a more quantitative measure of the reactivity at each atomic site within the molecule.

Table 2: Illustrative Calculated Electronic Properties of cis-3-Hydroxypiperidine-2-carboxylic Acid

| Property | Calculated Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 5.5 to 6.5 eV |

| Dipole Moment | 2.0 to 3.5 D |

Note: These values are illustrative and would be dependent on the specific computational method and basis set employed.

In Silico Approaches to Stereoselectivity Rationalization

The synthesis of this compound can yield different stereoisomers. Computational modeling can be instrumental in understanding and predicting the stereochemical outcome of synthetic reactions. By modeling the transition states of the key stereodetermining steps, chemists can rationalize why a particular isomer is formed preferentially.

For example, in a synthetic route involving the reduction of a ketone precursor to form the hydroxyl group, computational modeling can determine the transition state energies for the approach of the reducing agent from either face of the carbonyl group. The favored product will be the one formed via the lower energy transition state. These calculations can take into account the steric hindrance and electronic effects of the existing substituents on the piperidine ring.

Similarly, if the synthesis involves a cyclization reaction to form the piperidine ring, the transition states for the formation of the cis and trans products can be modeled. In silico studies on related systems, such as the alkylation of 2-oxopiperazines, have successfully explained high diastereoselectivity by analyzing the energetics of pre-reaction complexes and transition states.

By understanding the factors that control stereoselectivity, computational studies can guide the choice of reagents and reaction conditions to favor the synthesis of a desired stereoisomer.

Prediction of Spectroscopic Properties and Validation

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the structure of synthesized compounds and for interpreting experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov By calculating the NMR spectra for different possible isomers and conformers, a direct comparison with experimental data can help to elucidate the exact structure of the synthesized product. For instance, the predicted chemical shifts for the protons and carbons adjacent to the hydroxyl and carboxylic acid groups would be particularly sensitive to their relative stereochemistry.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in its IR spectrum. Quantum chemical calculations can predict these frequencies. The calculated IR spectrum for this compound would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, the N-H stretch of the amine, and various C-H and C-N stretches and bends. Comparing the predicted and experimental spectra can aid in the identification of the compound and confirm the presence of key functional groups.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for trans-3-Hydroxypiperidine-2-carboxylic Acid

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Experimental Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H (H2) | 3.8 - 4.2 | 3.95 |

| ¹H (H3) | 4.1 - 4.5 | 4.28 |

| ¹³C (C2) | 60 - 65 | 62.1 |

| ¹³C (C3) | 70 - 75 | 73.5 |

| ¹³C (C=O) | 175 - 180 | 177.3 |

| IR (O-H stretch, alcohol) | 3300 - 3400 | 3350 |

| IR (O-H stretch, acid) | 2500 - 3300 (broad) | 2500 - 3300 (broad) |

| IR (C=O stretch) | 1700 - 1725 | 1710 |

Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental values. The actual values would depend on the specific isomer and experimental conditions.

Future Research Trajectories and Emerging Methodologies for 3 Hydroxypiperidine 2 Carboxylic Acid

The unique stereochemical and functional group arrangement of 3-hydroxypiperidine-2-carboxylic acid positions it as a valuable scaffold in medicinal chemistry and beyond. Future research is poised to unlock its full potential through the development of innovative synthetic methods, exploration of novel reactivity, and application in cutting-edge fields.

Q & A

Q. What are the key enzymatic steps in the biosynthesis of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid from lysine?

The compound is synthesized from lysine via a multi-step enzymatic pathway involving lysine α-oxidase (catalyzing oxidative deamination) and Δ1-piperideine-2-carboxylase reductase (mediating cyclization and reduction). These steps result in the formation of the piperidine ring and subsequent hydroxylation at the C3 position .

Q. How does the stereochemistry of 3-hydroxypiperidine-2-carboxylic acid influence its biological activity?

The (2R,3R) stereochemistry is critical for interactions with biological targets. For example, its rigid, chair-like conformation enables selective binding to bacterial ribosomes in the antibiotic GE81112, inhibiting translation initiation. Structural analogs with differing stereochemistry (e.g., cis-3-hydroxypipecolic acid) exhibit distinct bioactivity profiles .

Q. What synthetic methods are commonly used to produce enantiopure this compound?

Two primary methods are employed:

- Enzymatic hydroxylation : Fe(II)/α-ketoglutarate-dependent dioxygenases catalyze regio- and stereoselective hydroxylation of L-pipecolic acid.

- Chemical synthesis : Enantiomerically pure α-amino alcohols undergo regioselective mesylation and cyclization to form the piperidine backbone .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzyme inhibition data for this compound?

Discrepancies in inhibition studies (e.g., conflicting IC50 values) can arise from differences in assay conditions. Researchers should:

- Standardize buffer systems (pH, ionic strength) to minimize variability.

- Use orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) to validate interactions.

- Control for competitive inhibition by endogenous metabolites in cellular models .

Q. How can stereochemical purity be maintained during large-scale synthesis of this compound?

Challenges include epimerization at the C2/C3 positions under acidic/basic conditions. Solutions involve:

- Low-temperature enzymatic catalysis : Engineered E. coli strains optimize cofactor (2-oxoglutarate) supply for Fe(II)/α-ketoglutarate-dependent hydroxylases.

- Chiral auxiliaries : Use of (S)- or (R)-configured intermediates to preserve stereochemistry during cyclization .

Q. What methodologies are used to study the compound's role in plant systemic acquired resistance (SAR)?

- Metabolic tracing : Isotope-labeled (e.g., ¹³C) lysine tracks the compound's biosynthesis and translocation in plant tissues.

- Knockout models : CRISPR-Cas9-mediated deletion of pipecolic acid hydroxylase genes to assess SAR impairment.

- Transcriptomics : RNA-seq identifies defense-related genes upregulated by the compound .

Methodological and Analytical Considerations

Q. Which analytical techniques are optimal for characterizing this compound derivatives?

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).

- NMR spectroscopy : ¹H-¹³C HMBC correlations confirm hydroxyl and carboxylic acid group positions.

- X-ray crystallography : Determines absolute stereochemistry in crystalline derivatives .

Q. How do researchers optimize microbial fermentation for high-yield production?

- Strain engineering : Overexpression of lysine α-oxidase and Δ1-piperideine-2-carboxylase reductase in E. coli.

- Cofactor recycling : NADPH regeneration via glucose dehydrogenase to sustain reductase activity.

- Fed-batch fermentation : Maintains glucose at <10 g/L to prevent catabolite repression .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally related compounds in neuropharmacology?

Unlike 1-piperidinecarboxylic acid (lacks hydroxyl group) or 2-hydroxypiperidine (lacks carboxylate), the compound's dual functionality enables chelation of metal ions (e.g., Zn²⁺) in neurotransmitter receptors, enhancing synaptic plasticity in rodent models of depression .

Q. What mechanistic insights explain its cytotoxic effects in cancer cells?

In FaDu hypopharyngeal carcinoma models, the compound induces apoptosis via:

- ROS generation : Disruption of mitochondrial membrane potential.

- Caspase-3 activation : Confirmed by Western blot and fluorometric assays.

Selectivity over non-cancerous cells is attributed to differential uptake via amino acid transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.